molecular formula C22H16BrF3N4O2 B10830203 8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol

8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol

Cat. No.: B10830203
M. Wt: 505.3 g/mol
InChI Key: QHXQQFITXAUNPR-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for AGI-41998 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for AGI-41998 involve optimizing these reactions to achieve high yield and purity .

Chemical Reactions Analysis

AGI-41998 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AGI-41998 has a wide range of scientific research applications, including:

Mechanism of Action

AGI-41998 exerts its effects by inhibiting methionine adenosyltransferase 2A, an enzyme involved in the synthesis of S-adenosylmethionine. By inhibiting this enzyme, AGI-41998 reduces the levels of S-adenosylmethionine, which in turn affects various cellular processes, including methylation reactions and gene expression. The molecular targets and pathways involved in the mechanism of action of AGI-41998 include the methionine cycle and the regulation of SAM-dependent methyltransferases .

Comparison with Similar Compounds

AGI-41998 is unique in its ability to penetrate the brain and inhibit methionine adenosyltransferase 2A. Similar compounds include:

These compounds share similar mechanisms of action but differ in their ability to penetrate the brain and their overall efficacy in different therapeutic applications.

Properties

Molecular Formula

C22H16BrF3N4O2

Molecular Weight

505.3 g/mol

IUPAC Name

8-(4-bromophenyl)-6-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H16BrF3N4O2/c1-32-17-8-6-16(7-9-17)30-11-14-10-27-21(28-12-22(24,25)26)29-19(14)18(20(30)31)13-2-4-15(23)5-3-13/h2-11H,12H2,1H3,(H,28,29)

InChI Key

QHXQQFITXAUNPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C3C=NC(=NC3=C(C2=O)C4=CC=C(C=C4)Br)NCC(F)(F)F

Origin of Product

United States

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